N-(2-Chloro-6-iodopyridin-3-yl)pivalamide
Overview
Description
N-(2-Chloro-6-iodopyridin-3-yl)pivalamide is a halogenated heterocyclic compound with the empirical formula C10H12ClIN2O and a molecular weight of 338.57 g/mol . This compound is of interest due to its unique chemical structure, which includes both chlorine and iodine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and various research applications .
Preparation Methods
The synthesis of N-(2-Chloro-6-iodopyridin-3-yl)pivalamide typically involves halogenation reactionsThe reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-(2-Chloro-6-iodopyridin-3-yl)pivalamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-Chloro-6-iodopyridin-3-yl)pivalamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-iodopyridin-3-yl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biological pathways .
Comparison with Similar Compounds
N-(2-Chloro-6-iodopyridin-3-yl)pivalamide can be compared with other halogenated pyridine derivatives, such as:
- N-(6-Chloro-5-iodopyridin-2-yl)pivalamide
- N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide
- N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide
These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring, which can affect their chemical reactivity and applications .
Properties
IUPAC Name |
N-(2-chloro-6-iodopyridin-3-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2O/c1-10(2,3)9(15)13-6-4-5-7(12)14-8(6)11/h4-5H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSGQKGYTRBNNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673877 | |
Record name | N-(2-Chloro-6-iodopyridin-3-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-26-4 | |
Record name | N-(2-Chloro-6-iodo-3-pyridinyl)-2,2-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Chloro-6-iodopyridin-3-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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